molecular formula C6H13NO4 B13250805 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid

Cat. No.: B13250805
M. Wt: 163.17 g/mol
InChI Key: HZVFAVVDDCHCSP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is an organic compound that features both aminooxy and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid typically involves the reaction of an aminooxy precursor with a suitable carboxylic acid derivative. One common method is the oxime ligation, which involves the reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde or ketone) in aqueous media, often catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, and the process is highly chemoselective and hydrolytically stable .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the oxime ligation reaction makes it suitable for industrial applications, where the production of aminooxy compounds can be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions characteristic of its functional groups. These include:

    Oxidation and Reduction: The aminooxy group can participate in redox reactions, potentially forming oxime or hydroxylamine derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, forming esters or amides.

    Condensation: The aminooxy group can react with carbonyl compounds to form oxime bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxime derivatives, esters, amides, and hydroxylamine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(Aminooxy)-3-methoxy-3-methylbutanoic acid can be compared with other aminooxy compounds, such as:

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

2-aminooxy-3-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C6H13NO4/c1-6(2,10-3)4(11-7)5(8)9/h4H,7H2,1-3H3,(H,8,9)

InChI Key

HZVFAVVDDCHCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)ON)OC

Origin of Product

United States

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